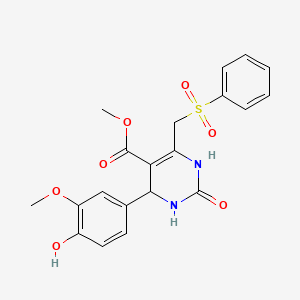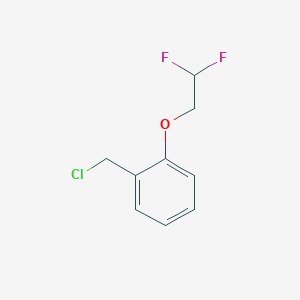
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 2,2-difluoroethoxy group
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then functionalized to introduce the chloromethyl and 2,2-difluoroethoxy groups.
Reaction Conditions: The chloromethylation of benzene can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production: Industrial production methods may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an aminomethyl derivative.
Scientific Research Applications
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in medicinal chemistry.
Industry: It is used in the production of materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the 2,2-difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene can be compared with similar compounds such as:
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
1-(Bromomethyl)-2-(2,2-difluoroethoxy)benzene: The bromomethyl group can provide different reactivity compared to the chloromethyl group, potentially leading to different applications.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(chloromethyl)-2-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCIQOFAYHKTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2788105.png)
![N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B2788106.png)
![4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2788107.png)
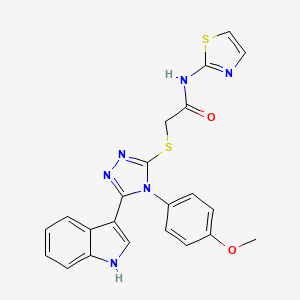
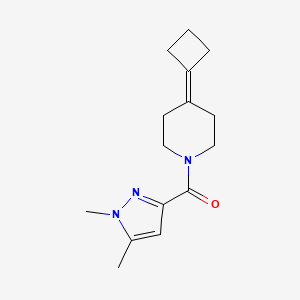
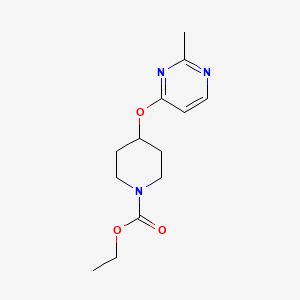

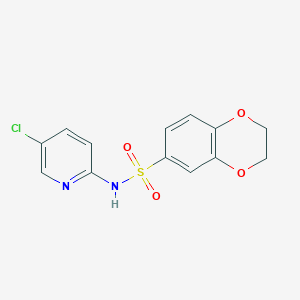
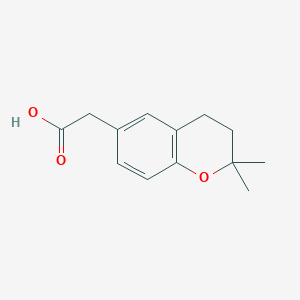
![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2788117.png)
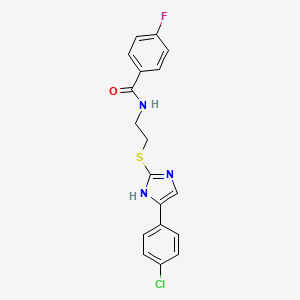
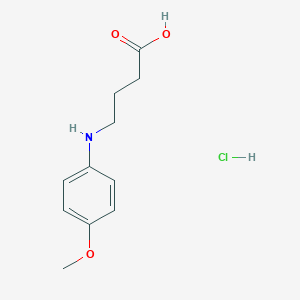
![N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2788123.png)
